molecular formula C22H26N2O2 B2817723 (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 431918-36-4

(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2817723
CAS No.: 431918-36-4
M. Wt: 350.462
InChI Key: CRBVRQRATUBLKL-OVCLIPMQSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethoxyphenyl group and a piperidinylphenyl group attached to a prop-2-enamide backbone. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.

    Formation of the Piperidinylphenyl Intermediate: The piperidinylphenyl group can be synthesized by reacting 4-bromophenylpiperidine with a suitable nucleophile.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: Used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
  • (2E)-3-(4-ethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Uniqueness

(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and piperidinylphenyl groups contribute to its unique properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-26-21-13-6-18(7-14-21)8-15-22(25)23-19-9-11-20(12-10-19)24-16-4-3-5-17-24/h6-15H,2-5,16-17H2,1H3,(H,23,25)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBVRQRATUBLKL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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